molecular formula C19H19N3O2 B11212980 N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B11212980
M. Wt: 321.4 g/mol
InChI Key: FBLADKIOVYWVMV-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction using reagents like EDCI or HATU.

    Attachment of the Methoxypropyl Group: The final step may involve the alkylation of the amide nitrogen with 3-methoxypropyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The presence of both quinoline and pyridine rings, along with the methoxypropyl and carboxamide groups, makes it unique.

    Biological Activity: Its specific biological activities and potential therapeutic effects may differ from other similar compounds.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(3-methoxypropyl)-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C19H19N3O2/c1-24-12-6-11-21-19(23)15-13-18(17-9-4-5-10-20-17)22-16-8-3-2-7-14(15)16/h2-5,7-10,13H,6,11-12H2,1H3,(H,21,23)

InChI Key

FBLADKIOVYWVMV-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3

Origin of Product

United States

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